2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and organic compounds. The compound you mentioned has a benzothiazole core with a fluorine atom and a benzamide group attached to it . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzothiazole core with a fluorine atom at the 2nd position and a benzamide group attached to the nitrogen atom of the benzothiazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. Benzothiazoles are known to undergo a variety of reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the benzamide group would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activity
Fluorinated benzothiazoles, including derivatives similar to 2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against fungi and Gram-positive microorganisms, with some derivatives also displaying activity against Gram-negative strains. The antimicrobial effectiveness of these compounds is attributed to the introduction of fluoro and trifluoromethyl groups, which are believed to enhance their biological activity through improved membrane penetration and stability (Carmellino et al., 1994).
Anticancer Activity
Research has also focused on the antitumor properties of fluorinated benzothiazoles. These studies have uncovered that certain fluorinated 2-(4-aminophenyl)benzothiazoles are potently cytotoxic in vitro against human breast cancer cell lines. The cytotoxic activity is highly selective, showing significant effects on estrogen receptor-positive and negative breast cancer cell lines while being inactive against nonmalignant breast and other cancer cell lines. The introduction of fluorine atoms into the benzothiazole nucleus is a strategy to enhance the compound's antitumor potency and selectivity (Hutchinson et al., 2001).
Imaging Applications
Further research has explored the utility of fluorinated benzothiazoles in imaging applications. For example, studies on novel 18F-labeled tracers for positron emission tomography (PET) imaging have utilized derivatives of benzothiazoles. These tracers, designed for imaging hypoxia and tau pathology in clinical settings, demonstrate the versatility of fluorinated benzothiazoles in developing diagnostic tools for various medical conditions (Ohkubo et al., 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the proliferation of certain cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Some thiazole derivatives have been found to exhibit anti-cancer activity against certain cancer cell lines .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the surrounding environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .
Cellular Effects
Some thiazole derivatives have been found to exhibit anti-cancer activity against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIGBQNATXXWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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